molecular formula C21H37Li3N7O18P3S B12107049 Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate

Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate

Cat. No.: B12107049
M. Wt: 821.4 g/mol
InChI Key: VYMAJVUGLWJGOO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coenzyme A trilithium salt dihydrate: is a derivative of coenzyme A, an essential cofactor in various biochemical reactions. It plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. The compound is often used in research and industrial applications due to its ability to facilitate enzymatic acetyl transfer reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coenzyme A trilithium salt dihydrate is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including the phosphorylation of pantothenate, the addition of cysteine, and the final formation of coenzyme A .

Industrial Production Methods: Industrial production of coenzyme A trilithium salt dihydrate typically involves fermentation processes using microorganisms such as yeast. The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Coenzyme A trilithium salt dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Coenzyme A trilithium salt dihydrate is used in the synthesis and oxidation of fatty acids. It acts as a cofactor in various enzymatic reactions, facilitating the transfer of acyl groups .

Biology: In biological research, the compound is used to study metabolic pathways involving fatty acids and carboxylic acids. It is also used in the study of enzyme mechanisms and functions .

Medicine: Coenzyme A trilithium salt dihydrate is used in medical research to study metabolic disorders and their treatments. It is also used in the development of diagnostic assays for various diseases .

Industry: In industrial applications, the compound is used in the production of pharmaceuticals and other biochemicals. It is also used in the development of diagnostic kits and reagents .

Mechanism of Action

Coenzyme A trilithium salt dihydrate exerts its effects by participating in the transport of acyl groups and activating carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism. It acts as a cofactor for various enzymes, facilitating enzymatic acetyl transfer reactions. The compound’s sulfhydryl group forms thioesters with acyl groups, producing acyl-CoA derivatives .

Comparison with Similar Compounds

Uniqueness: Coenzyme A trilithium salt dihydrate is unique due to its trilithium salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in various biochemical and industrial applications .

Properties

IUPAC Name

trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMAJVUGLWJGOO-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37Li3N7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.